molecular formula C9H14N4O B13930612 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol

2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol

Cat. No.: B13930612
M. Wt: 194.23 g/mol
InChI Key: BBRGBSDZOLYARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a piperazine ring at the 4-position, and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol typically involves the nucleophilic substitution reaction of 2-chloro-4-(piperazin-1-yl)pyrimidine with a suitable hydroxylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates followed by their conversion to the final product through optimized reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the piperazine ring can introduce various functional groups .

Scientific Research Applications

2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 5-position and the piperazine ring at the 4-position allows for unique interactions with biological targets, making it a valuable compound in drug design and medicinal chemistry .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-4-piperazin-1-ylpyrimidin-5-ol

InChI

InChI=1S/C9H14N4O/c1-7-11-6-8(14)9(12-7)13-4-2-10-3-5-13/h6,10,14H,2-5H2,1H3

InChI Key

BBRGBSDZOLYARP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N2CCNCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.